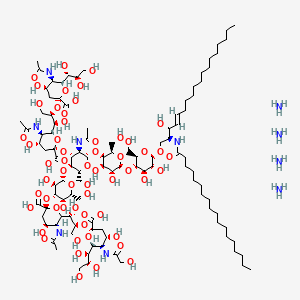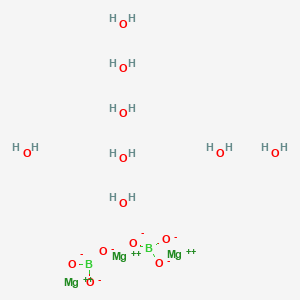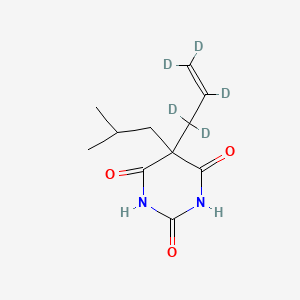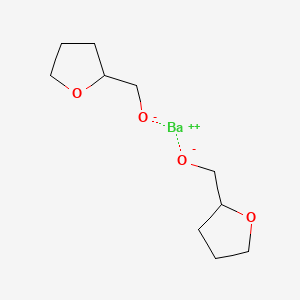
5-(Trifluormethyl)pyridin-2-carbonylchlorid
Übersicht
Beschreibung
5-(Trifluoromethyl)pyridine-2-carbonyl chloride: is a fluorinated organic compound with the molecular formula C7H3ClF3NO and a molecular weight of 209.55 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further substituted with a carbonyl chloride group at the 2-position. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various chemical and industrial applications.
Wissenschaftliche Forschungsanwendungen
5-(Trifluoromethyl)pyridine-2-carbonyl chloride has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules to study their structure and function.
Industry: Applied in the production of specialty chemicals and materials with unique properties.
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral - Skin Corr. 1B . It has hazard statements H302 - H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary statements include P280 - P301 + P312 - P303 + P361 + P353 - P304 + P340 + P310 - P305 + P351 + P338 - P363 . These suggest that protective gloves should be worn, and in case of contact with skin or eyes, rinse cautiously with water .
Wirkmechanismus
Target of Action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward enzymes such as reverse transcriptase .
Mode of Action
It is known that the trifluoromethyl group can enhance the potency of drugs by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Trifluoromethylation is usually performed by aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, electrophilic trifluoromethylation, and asymmetric trifluoromethylation .
Result of Action
It has been suggested that trifluoromethyl-substituted pyridine derivatives show higher fungicidal activity than chlorine and other derivatives .
Action Environment
It is generally recommended to avoid release to the environment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
One common method involves the chlorination and fluorination of 3-picoline to obtain the trifluoromethylpyridine intermediate . This intermediate is then subjected to further reactions to introduce the carbonyl chloride group.
Industrial Production Methods:
Industrial production of 5-(Trifluoromethyl)pyridine-2-carbonyl chloride often relies on large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications. The use of advanced catalytic systems and controlled reaction conditions is crucial in achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
5-(Trifluoromethyl)pyridine-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: The compound can hydrolyze in the presence of water to form 5-(Trifluoromethyl)pyridine-2-carboxylic acid.
Coupling reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as triethylamine.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Coupling reactions: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed:
Amides and esters: Formed from nucleophilic substitution reactions.
5-(Trifluoromethyl)pyridine-2-carboxylic acid: Formed from hydrolysis.
Biaryl compounds: Formed from coupling reactions.
Vergleich Mit ähnlichen Verbindungen
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used in crop protection products.
6-(Trifluoromethyl)pyridine-3-sulfonyl chloride: Another fluorinated pyridine derivative with different functional groups.
Comparison:
5-(Trifluoromethyl)pyridine-2-carbonyl chloride is unique due to the presence of both the trifluoromethyl and carbonyl chloride groups, which impart distinct reactivity and properties. Compared to other similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications in synthesis and research.
Eigenschaften
IUPAC Name |
5-(trifluoromethyl)pyridine-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO/c8-6(13)5-2-1-4(3-12-5)7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGHEBGOZWCTKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653377 | |
| Record name | 5-(Trifluoromethyl)pyridine-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128073-05-2 | |
| Record name | 5-(Trifluoromethyl)-2-pyridinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128073-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Trifluoromethyl)pyridine-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Trifluoromethyl)pyridine-2-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-bromophenyl)-1-[(4-fluorophenyl)methyl]-4,5-dihydro-5-[3-(1H-imidazol-1-yl)propyl]-3-phenyl-pyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B593063.png)





![N-{1-[(2,4-Difluorophenyl)amino]-1-oxo-2-butanyl}-3-methyl-N-phenylbutanamide](/img/structure/B593076.png)







